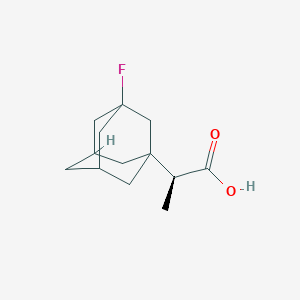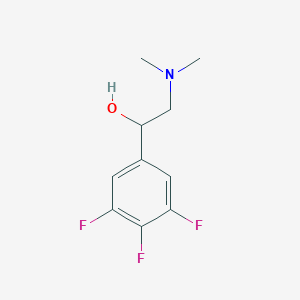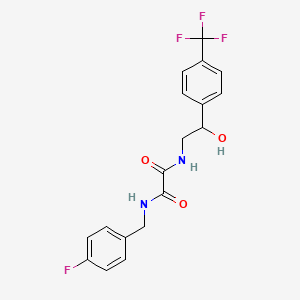
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide” is a complex organic compound. It contains a fluorobenzyl group, a trifluoromethylphenyl group, and an oxalamide group. Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxalamide group and the introduction of the fluorobenzyl and trifluoromethylphenyl groups. Protodeboronation of pinacol boronic esters is a method that could potentially be used in the synthesis .Chemical Reactions Analysis
The compound could undergo a variety of reactions depending on the conditions. For example, reactions at the benzylic position are very important for synthesis problems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the aromatic rings. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Aplicaciones Científicas De Investigación
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is a compound with a complex structure featuring both fluorobenzyl and trifluoromethylphenyl groups. This molecular configuration suggests potential applications in various fields of scientific research, although it's not directly mentioned in the available literature. However, by exploring similar compounds and their functionalities, we can infer possible applications.
Insecticidal Activity
Compounds with similar structures, such as Flubendiamide, have been identified as novel insecticides with high activity against lepidopterous pests. The unique chemical structure of these compounds, featuring fluorinated groups, contributes to their effectiveness and specificity in targeting pest populations while being safe for non-target organisms. This suggests that N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide could potentially be explored for its insecticidal properties (Tohnishi et al., 2005).
Pharmaceutical Research
The structural features of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide resemble those of compounds that have shown promise in pharmaceutical research, particularly as inhibitors of specific proteins or enzymes. For instance, certain analogues have demonstrated the ability to inhibit nucleoside transport, suggesting potential applications in drug development for diseases where nucleoside transport modulation is beneficial (Tromp et al., 2004).
Neuroprotection and Drug Discovery
Compounds targeting the Na+/Ca2+ exchange process have been identified as having therapeutic potential in neuroprotective drug development. The specificity of these compounds towards different NCX isoforms highlights the importance of structural nuances in medicinal chemistry. Given its complex structure, N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide could be of interest in the development of neuroprotective agents (Iwamoto & Kita, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3/c19-14-7-1-11(2-8-14)9-23-16(26)17(27)24-10-15(25)12-3-5-13(6-4-12)18(20,21)22/h1-8,15,25H,9-10H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMCFRJCZWVHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)
![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)
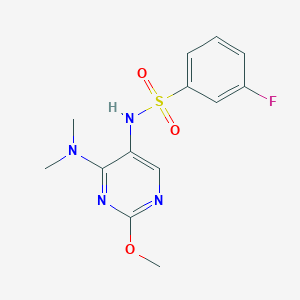


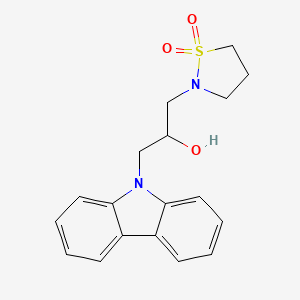
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)
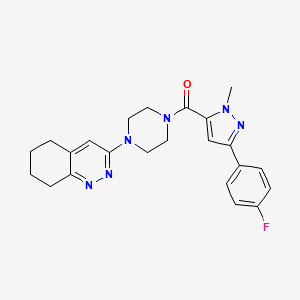
![N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
